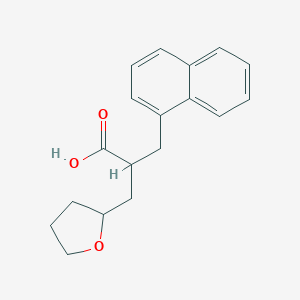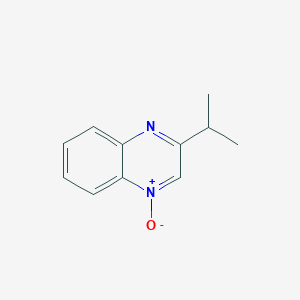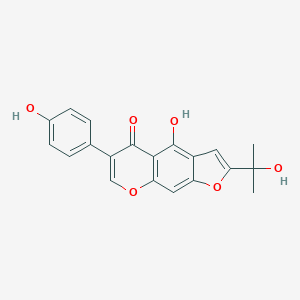![molecular formula C10H10O3S B108466 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide CAS No. 19086-80-7](/img/structure/B108466.png)
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide, commonly known as ETP, is a heterocyclic compound that has been studied for its potential use in various scientific fields. ETP is a cyclic sulfone that contains a five-membered ring and a seven-membered ring. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of ETP involves its ability to generate singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, including DNA, proteins, and lipids. The generation of singlet oxygen by ETP can lead to cell death in cancer cells, making it a potential photosensitizer for cancer treatment.
生化和生理效应
ETP has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. ETP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ETP has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using ETP in lab experiments is its ability to generate singlet oxygen upon irradiation with light, which can be used to study the effects of singlet oxygen on biological molecules. However, one limitation of using ETP is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of ETP, including its use as a photosensitizer in photodynamic therapy for cancer treatment. ETP can also be further studied for its potential use as a fluorescent probe for detecting biological molecules. In addition, the synthesis of ETP can be optimized to improve its yield and purity. Further studies can also be conducted to understand the mechanism of action of ETP and its biochemical and physiological effects.
合成方法
ETP has been synthesized using various methods, including the reaction of 2,4,6-trimethylbenzoyl chloride with 2,3-dihydrothiophene in the presence of sodium hydride, followed by oxidation with m-chloroperoxybenzoic acid. Another method involves the reaction of 2,3-dihydrothiophene with 2,4,6-trimethylbenzoyl chloride in the presence of sodium hydride, followed by oxidation with hydrogen peroxide. ETP has also been synthesized using the reaction of 2,3-dihydrothiophene with 2,4,6-trimethylbenzoyl chloride in the presence of sodium hydride, followed by oxidation with potassium permanganate.
科学研究应用
ETP has been studied for its potential use in various scientific fields, including its use as a photosensitizer in photodynamic therapy for cancer treatment. ETP has also been studied for its potential use as a fluorescent probe for detecting biological molecules. In addition, ETP has been studied for its potential use as a ligand in metal complexes for catalytic reactions.
属性
CAS 编号 |
19086-80-7 |
|---|---|
产品名称 |
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide |
分子式 |
C10H10O3S |
分子量 |
210.25 g/mol |
IUPAC 名称 |
8,8-dioxo-8λ6-thiapentacyclo[5.4.0.02,6.03,10.05,9]undecan-11-one |
InChI |
InChI=1S/C10H10O3S/c11-8-6-2-1-3-5-4(2)7(8)10(5)14(12,13)9(3)6/h2-7,9-10H,1H2 |
InChI 键 |
RIGACQHIJQUFHR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5(=O)=O |
规范 SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5(=O)=O |
同义词 |
Octahydro-1,3,5-ethan[1]yl[2]ylidene-7-oxo-2-thiacyclobuta[cd]pentalene 2,2-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



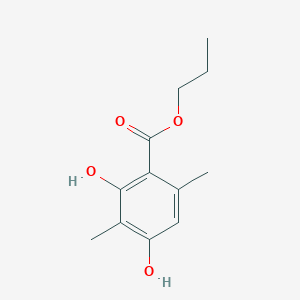
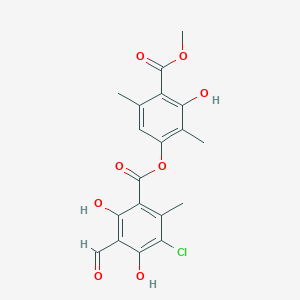
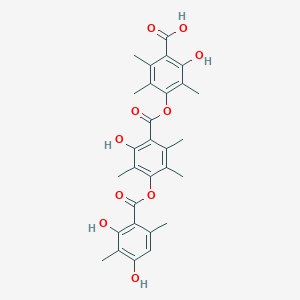
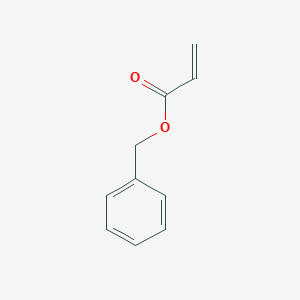
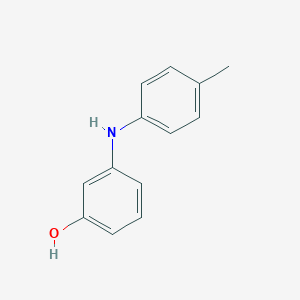
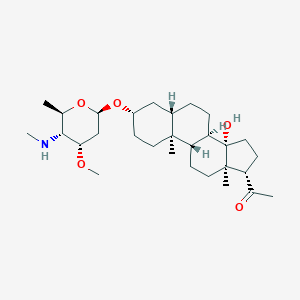
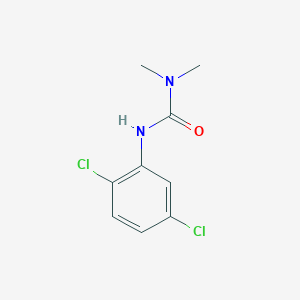
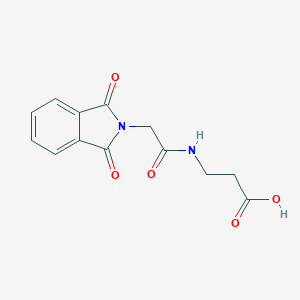
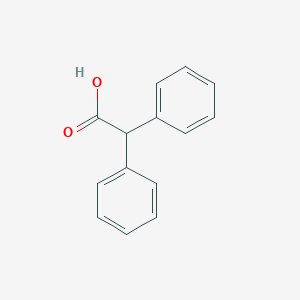
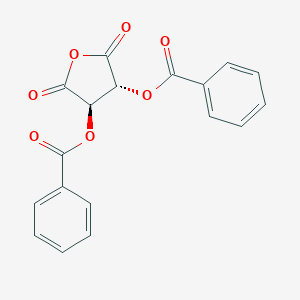
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)
